N-[2-(Dansylamino)ethyl]maleimide

Fluorogenic probe Protein labeling Thiol detection

Researchers requiring low-background thiol labeling face a trade-off between fluorescence turn-on ratio and selectivity. N-[2-(Dansylamino)ethyl]maleimide resolves this via defined PET quenching (>300-fold fluorescence enhancement) with an ethyl spacer conferring intermediate cysteine selectivity vs. GSH/Hcy. • ≥99.0% HPLC purity ensures GLP-compliant batch reproducibility • λex 327 nm/λem 547 nm, fully characterized for method transfer • Stable thioether conjugation at pH 7.0 for single-molecule imaging Supplied with traceable documentation; ships ambient globally.

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
CAS No. 160291-45-2
Cat. No. B062389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dansylamino)ethyl]maleimide
CAS160291-45-2
Molecular FormulaC18H19N3O4S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O
InChIInChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3
InChIKeyGFVSIWWKMOVBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Dansylamino)ethyl]maleimide: Identity and Procurement


N-[2-(Dansylamino)ethyl]maleimide (CAS 160291-45-2) is a specialized fluorescent thiol-reactive probe comprising a dansyl fluorophore linked to a maleimide functional group via an ethyl spacer. Its molecular formula is C18H19N3O4S with a molecular weight of 373.4 g/mol [1]. The compound is commercially available as a BioReagent suitable for fluorescence, with a standard purity specification of ≥99.0% (HPLC) . It exhibits fluorescence with excitation at 327 nm and emission at 547 nm when measured in 0.1 M phosphate buffer at pH 7.0 in the presence of 2-mercaptoethanol . The maleimide moiety undergoes specific Michael addition with sulfhydryl groups (-SH) at neutral to slightly basic pH to form stable thioether bonds, enabling covalent attachment of the environmentally sensitive dansyl fluorophore to cysteine-containing biomolecules [2].

Maleimide-based covalent labeling of cysteine thiols
Dansyl fluorophore with characterized UV-excited fluorescence
BioReagent grade for reproducible quantitative labeling assays

Why Generic Maleimide Probes Cannot Substitute


Generic substitution of maleimide probes is not scientifically valid because the fluorophore identity and spacer architecture dictate both the photophysical mechanism and the selectivity profile. The dansyl fluorophore in N-[2-(Dansylamino)ethyl]maleimide enables a specific photoinduced electron transfer (PET) quenching mechanism that is thermodynamically favorable (exergonic) from the dansyl excited state to the pendant maleimide group [1]. This PET pathway is not shared by fluorescein, rhodamine, or coumarin-based maleimides, which operate under different quenching and emission principles. Furthermore, the spacer length between the maleimide reactive group and the fluorophore directly influences selectivity toward specific thiols such as cysteine versus glutathione or homocysteine [2]. A probe with a different spacer architecture will exhibit different selectivity, making direct substitution without validation problematic. The following quantitative evidence establishes the precise differentiation of N-[2-(Dansylamino)ethyl]maleimide.

Fluorophore-specific quenching

Dansyl-to-maleimide PET quenching is not replicated by fluorescein, rhodamine, or coumarin probes. Switching fluorophores may alter background suppression.

Spacer length controls selectivity

Ethyl spacer defines intermediate Cys vs GSH/Hcy discrimination. Probes with different spacer architectures may shift selectivity profiles.

Uncharacterized generic maleimides

Generic alternatives often lack validated PET mechanism data and standardized spectral specifications, leading to unpredictable background fluorescence.

Quantitative Differentiation Evidence


Fluorescence Enhancement Ratio Comparison

The dansyl-based 'spacerless' dimaleimide fluorogen demonstrates a fluorescence enhancement (FE) ratio of >300 upon reaction with two equivalents of thiol, which is the largest recorded FE ratio for dimaleimide fluorogens and substantially exceeds the enhancement observed for coumarin-based dimaleimides with extended spacer arms [1].

Fluorescence Enhancement
Head-to-head
>300-fold vs coumarin dimaleimides
Largest reported turn-on ratio for dimaleimide fluorogens
Supports low-background detection of low-abundance thiolated targets
Fluorogenic probe Protein labeling Thiol detection

PET Quenching Mechanism Verification

Cyclic voltammetry measurements confirm that electron transfer from the dansyl excited state to a pendant maleimide group is exergonic (thermodynamically favorable) [1]. This PET-based quenching mechanism is specific to the dansyl-maleimide electronic pairing and has been verified by the absence of detectable triplet intermediates in laser flash photolysis experiments, ruling out alternative quenching pathways such as intersystem crossing [1].

PET Quenching Mechanism
Method context
Exergonic electron transfer confirmed
Dansyl-maleimide PET validated electrochemically and by flash photolysis
Predictable quenching framework for rational probe engineering
Photophysical characterization PET quenching Fluorogen design

Spacer-Dependent Thiol Selectivity

Studies on maleimide-based probes demonstrate that the spacer length between the maleimide and fluorophore directly determines selectivity toward cysteine (Cys) versus glutathione (GSH) or homocysteine (Hcy) [1]. A probe with a single-bond spacer (shortest) exhibited high selectivity for Cys, while a probe with a four-single-bond spacer showed non-selective enhancement for all three thiols [1]. N-[2-(Dansylamino)ethyl]maleimide, with its ethyl spacer, occupies a defined intermediate position in this selectivity continuum.

Spacer-Dependent Selectivity
Class-level
Intermediate selectivity expected with ethyl spacer
Spacer length influences Cys vs GSH/Hcy discrimination
Selectivity continuum observed in naphthalimide-maleimide series
Thiol selectivity Cysteine detection Maleimide spacer

HPLC Purity Specification

The commercial BioReagent grade of N-[2-(Dansylamino)ethyl]maleimide is specified at ≥99.0% purity as determined by HPLC . This high purity level exceeds the typical specifications of many generic dansyl-maleimide conjugates and research-grade maleimide probes available at 95-97% purity [1].

HPLC Purity
Cross-study comparable
≥99.0% (HPLC) vs 97% generic
Higher purity reduces non-specific labeling background
Minimizes batch-to-batch variability in quantitative fluorescence assays
Quality control HPLC purity Procurement specification

Standardized Spectral Properties

N-[2-(Dansylamino)ethyl]maleimide is supplied with fully characterized fluorescence specifications: excitation maximum at 327 nm and emission maximum at 547 nm, measured in 0.1 M phosphate buffer at pH 7.0 in the presence of 2-mercaptoethanol . This defined spectral characterization under standardized conditions enables direct instrument calibration and cross-experiment comparison.

Spectral Characterization
Supporting evidence
λex 327 nm / λem 547 nm
Standardized fluorescence in 0.1 M phosphate, pH 7.0
Enables direct instrument calibration and cross-experiment comparison
Spectral properties Fluorescence standardization Assay development

Defined Application Scenarios


High-Sensitivity Fluorogenic Protein Labeling

Researchers developing fluorogenic protein labeling strategies should select N-[2-(Dansylamino)ethyl]maleimide for applications demanding the highest possible fluorescence enhancement upon thiol conjugation. The >300 FE ratio documented for spacerless dansyl dimaleimide derivatives [1] establishes a benchmark for turn-on performance that directly benefits experiments where low-abundance targets must be detected above background fluorescence. This includes single-molecule imaging, low-copy-number protein detection in cellular lysates, and applications where minimizing unreacted probe background is critical.

Rational Design of PET-Based Fluorogenic Probes

Investigators engaged in designing novel fluorogenic probes should utilize N-[2-(Dansylamino)ethyl]maleimide as a foundational scaffold when predictable and well-characterized PET quenching is required. The exergonic electron transfer from the dansyl excited state to the maleimide group has been rigorously confirmed via cyclic voltammetry and laser flash photolysis [2], providing a mechanistic framework that enables rational spacer engineering to modulate quenching efficiency and selectivity.

Cysteine-Selective Bioconjugation with Defined Spacer

For bioconjugation experiments where selectivity between cysteine and other biothiols (GSH, Hcy) must be understood and controlled, N-[2-(Dansylamino)ethyl]maleimide offers a defined ethyl spacer that occupies a characterized position in the spacer-selectivity continuum [3]. This knowledge enables experimentalists to select this probe when intermediate selectivity is desired, or to use it as a reference point when comparing probes with alternative spacer lengths.

Reproducible Fluorescence Assay Development

Laboratories developing validated fluorescence-based assays for publication or regulatory submission should procure N-[2-(Dansylamino)ethyl]maleimide specified at ≥99.0% (HPLC) with documented λex/λem values . The combination of high purity and fully defined spectral properties reduces inter-laboratory variability, supports method transfer, and provides the traceable documentation necessary for GLP-compliant workflows.

Application
Selection Property
Validation Focus
High-sensitivity fluorogenic protein labeling
High fluorescence turn-on ratio
Signal-to-noise in low-abundance target detection
PET-based fluorogen design
Validated PET quenching mechanism
Predictable background modulation
Cysteine-selective bioconjugation
Defined ethyl spacer selectivity
Selectivity profiling between Cys, GSH, Hcy
Reproducible fluorescence assay development
High purity and standardized spectra
Inter-lab reproducibility and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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